Albiflorin
Overview
Description
Mechanism of Action
Target of Action
Albiflorin, a monoterpenoid component found in Paeonia lactiflora Pall, has been identified to target several key proteins in the body. One of the primary targets of this compound is PARP1 . PARP1 is a protein involved in DNA repair and programmed cell death, and its dysregulation is associated with various diseases . Another significant target is LSD1 , which plays a crucial role in neuroinflammation and neuroprotection .
Mode of Action
This compound interacts with its targets to bring about significant changes in cellular functions. It has been found to downregulate LSD1 expression in injured spinal cords and LPS-induced BV-2 cells . This compound also inhibits the activation of PARP1 , thereby suppressing the NF-κB signaling pathway . This inhibition leads to a reduction in inflammation and apoptosis in cells exposed to high glucose levels .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the P38MAPK/NF-κB signaling pathway , which plays a critical role in inflammation and apoptosis . By inhibiting this pathway, this compound can alleviate inflammation and oxidative stress . Additionally, this compound has been found to regulate metabolic pathways such as the TCA cycle, purine metabolism, and glutamate metabolism .
Pharmacokinetics
Pharmacokinetic studies have revealed that this compound exhibits efficient absorption, distribution, and elimination, indicating favorable bioavailability with minimal toxicity . .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been found to alleviate high glucose-induced viability loss of HUVECs . This compound promotes the proliferation and migration of cells, while inhibiting apoptosis and the release of pro-inflammatory cytokines . In the context of neuroinflammation, this compound reduces microglial activation and ferroptosis, thereby improving functional recovery following spinal cord injury .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in a high-glucose environment, this compound can alleviate endothelial apoptosis . .
Biochemical Analysis
Biochemical Properties
Albiflorin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the P38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways. These interactions result in the inhibition of inflammatory responses and oxidative stress, highlighting this compound’s potential as an anti-inflammatory agent .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to alleviate severe acute pancreatitis-associated liver injury by inactivating the P38MAPK/NF-κB signaling pathway. This modulation leads to reduced inflammation and oxidative stress in liver cells . Additionally, this compound has been shown to correct biochemical pathways such as sphingolipids, phospholipids, tryptophan metabolism, fatty acid oxidation, and purine and pyrimidine metabolism in rat hippocampus .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to and modulates the activity of P38MAPK and NF-κB, resulting in the suppression of inflammatory responses and oxidative stress. This binding interaction inhibits the phosphorylation of NF-κB p65 and MAPK p38, thereby reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its bioactivity over extended periods. For instance, in a study involving rats exposed to chronic unpredictable mild stress, this compound treatment for seven days resulted in significant correction of biochemical pathways and reduction of stress-induced damage . Long-term effects of this compound include sustained anti-inflammatory and antioxidant activities, contributing to its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on severe acute pancreatitis-associated liver injury, this compound demonstrated dose-dependent hepatoprotective effects. Higher doses of this compound (20 mg/kg) resulted in more significant reductions in liver damage markers such as amylase, alanine aminotransferase, and aspartate aminotransferase compared to lower doses (5 mg/kg) . It is essential to note that excessively high doses may lead to adverse effects, emphasizing the need for optimal dosing in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence pathways such as sphingolipids, phospholipids, tryptophan metabolism, fatty acid oxidation, and purine and pyrimidine metabolism . These interactions result in changes in metabolic flux and metabolite levels, contributing to this compound’s therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its bioavailability and efficacy. For instance, this compound’s interaction with transporters in liver cells facilitates its hepatoprotective effects by ensuring its adequate distribution to the target tissues .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. In liver cells, this compound localizes to the cytoplasm and nucleus, where it exerts its anti-inflammatory and antioxidant effects by modulating signaling pathways and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Albiflorin can be extracted from the roots of Paeonia lactiflora through percolation or heating methods. The extraction process involves using solvents like ethanol or methanol to isolate the compound from the plant material .
Industrial Production Methods: In industrial settings, high-purity this compound is prepared by extracting the raw material Paeonia lactiflora using percolation or heating, followed by purification steps such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Albiflorin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .
Scientific Research Applications
Albiflorin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of new derivatives.
Biology: Investigated for its effects on cellular processes, including cell differentiation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating conditions like depression, neuroinflammation, and spinal cord injuries
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
- Paeoniflorin
- Oxypaeoniflorin
- Pentagalloylglucose
- Luteolin 7-glucoside
- Benzoylpaeoniflorin
Albiflorin’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.
Properties
CAS No. |
39011-90-0 |
---|---|
Molecular Formula |
C23H28O11 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate |
InChI |
InChI=1S/C23H28O11/c1-21-8-13(25)12-7-23(21,33-19-17(28)16(27)15(26)14(9-24)32-19)22(12,20(30)34-21)10-31-18(29)11-5-3-2-4-6-11/h2-6,12-17,19,24-28H,7-10H2,1H3/t12?,13?,14-,15-,16+,17-,19+,21?,22?,23?/m1/s1 |
InChI Key |
QQUHMASGPODSIW-RPLHGOISSA-N |
Isomeric SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O |
Canonical SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
albiflorin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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